Product packaging for Methyl 4-(6-amino-9h-purin-9-yl)butanoate(Cat. No.:)

Methyl 4-(6-amino-9h-purin-9-yl)butanoate

Cat. No.: B13575733
M. Wt: 235.24 g/mol
InChI Key: RXOAJJAECJUPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Purine (B94841) Derivatives in Chemical Biology and Synthetic Chemistry

Purine derivatives are ubiquitous in nature and fundamental to life. The parent compound, purine, is a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. Its most famous derivatives, adenine (B156593) and guanine, are essential components of nucleic acids (DNA and RNA). Beyond their role in genetics, purine derivatives are integral to cellular metabolism and signaling. Adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, is a purine nucleotide.

The inherent biological importance of purines has made them a privileged scaffold in synthetic chemistry and drug discovery. researchgate.net By modifying the purine core or its substituents, chemists can create molecules that interact with a wide array of biological targets, including enzymes and receptors. This has led to the development of a multitude of clinically significant drugs, particularly in the fields of antiviral and anticancer therapy. nih.govnih.gov The versatility of the purine structure allows for the synthesis of diverse chemical libraries to probe biological systems and identify new therapeutic leads. nih.gov

Historical Overview of Research into Purine-Modified Butanoate Esters

The journey towards understanding compounds like Methyl 4-(6-amino-9h-purin-9-yl)butanoate is built upon decades of research into nucleoside analogs. The initial development of purine antimetabolites in the mid-20th century, such as 6-mercaptopurine (B1684380), demonstrated that modifying the purine ring could yield potent therapeutic agents. nih.gov This spurred further exploration into altering the sugar component of nucleosides.

A significant breakthrough was the development of acyclic nucleoside analogs, where the rigid sugar ring is replaced by a flexible side chain. Acyclovir, an antiviral drug effective against herpes simplex virus, is a prime example of this class. mdpi.org This success opened the door for the synthesis and investigation of a wide variety of acyclic chains attached to the purine core.

While the early focus was often on mimicking the ribose or deoxyribose sugar with ether or alcohol functionalities, subsequent research expanded to include other functional groups, including esters. The introduction of an ester moiety, such as the butanoate ester in the title compound, can influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and potential to act as a prodrug. While specific historical milestones for purine-modified butanoate esters are not extensively documented in dedicated reviews, their development is a logical progression within the broader field of acyclic nucleoside analog research. For instance, the synthesis of various 2-amino-9-(alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of the antiviral agent penciclovir (B1679225) highlights the interest in ester-containing side chains to improve bioavailability. nih.gov

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by several key scientific rationales. As an acyclic nucleoside analog, it holds the potential to interact with enzymes that process natural nucleosides and nucleotides, making it a candidate for antiviral or anticancer activity. wikipedia.org

The butanoate ester side chain is of particular interest for several reasons:

Modulation of Physicochemical Properties: The ester group can alter the compound's solubility and ability to cross cell membranes compared to more polar acyclic nucleoside analogs. This is a critical factor in drug design, as it influences how a compound is absorbed, distributed, metabolized, and excreted.

Prodrug Potential: Ester groups can be designed to be cleaved by cellular esterases, releasing a more active form of the drug within the target cell. This strategy is often employed to enhance the oral bioavailability of drugs.

Exploration of Structure-Activity Relationships (SAR): The synthesis and biological evaluation of compounds like this compound contribute to a deeper understanding of the structural requirements for biological activity. By systematically varying the length and functionality of the acyclic side chain at the 9-position of the adenine ring, researchers can map the interactions with biological targets and design more potent and selective molecules. nih.gov For example, studies on other 9-substituted adenine derivatives have demonstrated that modifications at this position can significantly impact their inhibitory properties against enzymes like phosphodiesterases.

Chemical Probe: In the absence of a specific therapeutic application, such compounds can serve as valuable chemical probes to study the function of enzymes involved in purine metabolism or other cellular processes.

While detailed research findings on the specific biological activities of this compound are not yet widely published in academic literature, its structure places it at the intersection of several important areas of medicinal chemistry research. Its investigation is a logical step in the ongoing effort to expand the chemical space of purine derivatives and to uncover new molecules with potential therapeutic value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O2 B13575733 Methyl 4-(6-amino-9h-purin-9-yl)butanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

methyl 4-(6-aminopurin-9-yl)butanoate

InChI

InChI=1S/C10H13N5O2/c1-17-7(16)3-2-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13)

InChI Key

RXOAJJAECJUPCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

Synthetic Methodologies for Methyl 4 6 Amino 9h Purin 9 Yl Butanoate

Precursor Selection and Strategic Design for Purine (B94841) Functionalization

The logical design of a synthetic route for Methyl 4-(6-amino-9H-purin-9-yl)butanoate is centered on a convergent approach where the two key structural motifs, the 6-aminopurine (adenine) core and the methyl 4-butanoate side chain, are coupled. The selection of appropriate precursors for each part is critical for the success of the synthesis.

Adenine (B156593), systematically named 6-aminopurine, serves as the foundational precursor for the purine component of the target molecule. google.com It is an essential biomolecule, forming a part of DNA and RNA, and is readily available as a starting material for chemical synthesis. google.comresearchgate.netgoogle.com The purine ring system of adenine is an aromatic heterocycle containing four nitrogen atoms. ub.edu The imidazole (B134444) portion of the purine ring contains two nitrogen atoms, N-7 and N-9, which are both potential sites for alkylation due to their nucleophilic character. ub.eduresearchgate.net

In the context of purine chemistry, direct alkylation frequently results in a mixture of N-7 and N-9 substituted isomers. researchgate.netresearchgate.net However, the N-9 isomer is often the thermodynamically more stable and major product, particularly when the reaction is conducted in polar aprotic solvents. researchgate.netnih.govacs.org The strategic challenge in synthesizing 9-substituted adenines lies in controlling the regioselectivity of the alkylation to favor the desired N-9 position over the N-7 position and other potential sites like N-3. researchgate.netrsc.org

The introduction of the methyl butanoate side chain requires a butanoic acid derivative that can act as an electrophile in an alkylation reaction. A highly effective strategy is to use a precursor that already contains both the four-carbon chain and the methyl ester moiety. Methyl 4-halobutanoates, such as methyl 4-bromobutanoate or methyl 4-iodobutanoate, are ideal candidates for this role.

Direct Alkylation Approaches for 9-Position Purine Modification

Direct alkylation is the most straightforward method for forming the C-N bond between the butanoate side chain and the N-9 position of the purine ring. This reaction typically involves the deprotonation of adenine to form an adeninate anion, which then acts as a nucleophile. researchgate.net

The alkylation of purines is sensitive to several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. ub.edu To synthesize this compound, adenine is treated with a suitable base to remove the proton from the N-9 position, followed by the addition of a methyl 4-halobutanoate.

Bases: A variety of bases can be employed to deprotonate adenine. Strong bases such as sodium hydride (NaH) are effective. researchgate.netnih.gov Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used, often providing milder reaction conditions. nih.govnih.gov Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetrabutylammonium (B224687) hydroxide (B78521) have also been shown to promote N-9 alkylation effectively. ub.edu

Solvents: Polar aprotic solvents are generally preferred for this reaction as they can dissolve the purine and its salt while promoting the Sₙ2 reaction pathway. researchgate.net N,N-Dimethylformamide (DMF) is a very common choice. ub.eduresearchgate.netnih.gov Other suitable solvents include dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724). researchgate.net The poor solubility of many purine derivatives in organic solvents can be a significant challenge, making the choice of solvent crucial for achieving good yields. ub.edu

Temperature and Technique: The reaction temperature can influence both the reaction rate and the regioselectivity. ub.edu While many reactions are run at room temperature or with moderate heating, the use of microwave irradiation has been shown to significantly improve reaction times, yields, and selectivity by reducing the formation of side products. ub.eduresearchgate.netrsc.org

The table below summarizes typical conditions reported for the N-9 alkylation of purine derivatives, which are applicable to the synthesis of the target compound.

BaseSolventTemperature/ConditionsOutcome/CommentsReference(s)
NaHDMFRoom Temp to Moderate HeatCommon and effective for generating the adeninate anion. researchgate.netnih.gov
K₂CO₃, Cs₂CO₃DMFModerate to High HeatMilder bases, often used in purine nucleotide synthesis. nih.govnih.gov
DBUAcetonitrile48 hLeads to a mixture of N-7 and N-9 products with some alkyl halides. ub.edu
(Bu)₄NOHDioxane50°C, Microwave (30 min)Reported to give high yields and excellent N-9 regioselectivity. ub.eduresearchgate.net

Achieving high regioselectivity for the N-9 position is a primary objective. While N-9 is typically the major product, mixtures of N-7 and N-9 isomers are common. ub.edunih.govacs.org The specific conditions must be carefully optimized to maximize the yield of the desired this compound.

In the synthesis of this compound via the direct alkylation of adenine with methyl 4-halobutanoate, no new stereocenters are created. Both the adenine and the alkylating agent are achiral. Therefore, the final product is also achiral, and stereochemical considerations are not a factor in this specific reaction pathway.

However, it is relevant to note that in the synthesis of other N-9 substituted purines where a chiral side chain is introduced, stereochemistry is a critical aspect. For instance, the Mitsunobu reaction, an alternative alkylation method using an alcohol, triphenylphosphine, and an azodicarboxylate, proceeds with a complete inversion of configuration at the stereogenic center of the alcohol. rsc.org This highlights that the choice of synthetic method can have significant stereochemical implications when chiral precursors are used.

Esterification Techniques for Methyl Butanoate Moiety Formation

The formation of the methyl ester can be approached in two main ways: by using a pre-functionalized alkylating agent or by performing an esterification step after the alkylation of the purine ring.

The most direct and efficient strategy, as outlined in section 2.1.2, is to use methyl 4-halobutanoate as the alkylating agent. This incorporates the methyl ester into the molecule from the start, avoiding additional synthetic steps and potential complications with protecting groups.

An alternative, though more lengthy, route would involve:

Alkylation of adenine with a 4-halobutanoic acid derivative where the carboxylic acid is either protected or used directly. For instance, alkylating adenine with 4-bromobutanoic acid.

Subsequent esterification of the resulting 4-(6-amino-9H-purin-9-yl)butanoic acid to yield the final methyl ester product.

Should this second approach be necessary, standard esterification methods can be employed. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. google.com Another mild and efficient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which can convert amino acids to their corresponding methyl ester hydrochlorides in excellent yields. nih.gov This method is particularly suitable for molecules containing sensitive functional groups like the amino group on the purine ring.

Standard Esterification Protocols and Yield Optimization

The conversion of 4-(6-amino-9H-purin-9-yl)butanoic acid to its methyl ester is a critical step in the synthesis of the target compound. The most common and straightforward method for this transformation is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol, which serves as both the reactant and the solvent.

Reaction Conditions and Catalysts:

The reaction is typically catalyzed by a strong protic acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). operachem.com The use of a catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is used. masterorganicchemistry.com The removal of water, the byproduct of the reaction, can also shift the equilibrium to favor the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent. organic-chemistry.org

Yield Optimization:

Several factors can be manipulated to optimize the yield of this compound.

Reaction Time and Temperature: The reaction is typically refluxed for several hours to ensure completion. The optimal time is determined by monitoring the reaction progress using techniques like thin-layer chromatography (TLC).

Catalyst Loading: The amount of acid catalyst is crucial. While a catalytic amount is sufficient, the concentration can be adjusted to maximize the reaction rate without causing unwanted side reactions.

Molar Ratio of Reactants: A significant excess of methanol is generally used to push the equilibrium towards the product side. masterorganicchemistry.com

Water Removal: As mentioned, the removal of water can significantly improve the yield.

An alternative mild esterification method involves the use of trimethylchlorosilane (TMSCl) in methanol. This system generates anhydrous HCl in situ, which catalyzes the esterification under relatively mild conditions, often at room temperature, providing good to excellent yields of the corresponding methyl ester hydrochlorides. mdpi.com

ParameterConditionEffect on Yield
Catalyst H₂SO₄, HCl, p-TsOHEssential for the reaction; choice can influence side reactions.
Solvent Excess MethanolActs as a reactant and drives the equilibrium forward.
Temperature RefluxIncreases reaction rate to reach equilibrium faster.
Water Removal Dean-Stark trap, Molecular sievesShifts equilibrium to the right, increasing product formation.

Transesterification Strategies

Transesterification is another viable method for the synthesis of this compound, particularly if a different ester, such as an ethyl or benzyl (B1604629) ester, is formed during the initial alkylation of adenine. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.netmasterorganicchemistry.com

Acid-Catalyzed Transesterification:

Similar to Fischer esterification, transesterification can be catalyzed by strong acids. The mechanism involves protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack of methanol. To favor the formation of the methyl ester, a large excess of methanol is used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification:

Base-catalyzed transesterification is also a common method. A strong base, such as sodium methoxide (B1231860) (NaOMe), is typically used as a catalyst. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This method is often faster and proceeds under milder conditions than acid-catalyzed transesterification. However, care must be taken to avoid saponification (hydrolysis of the ester) if water is present in the reaction mixture.

Enzymatic transesterification using lipases has also been explored for purine nucleosides, offering a greener alternative with high selectivity, although it may be less practical for this specific non-nucleoside derivative. rochester.edu

MethodCatalystAdvantagesDisadvantages
Acid-Catalyzed H₂SO₄, HClSimple procedure, readily available catalysts.Reversible, requires excess methanol.
Base-Catalyzed NaOMe, K₂CO₃Faster reaction, milder conditions.Sensitive to water, risk of saponification.
Enzymatic LipaseHigh selectivity, environmentally friendly.May have lower yields and require specific conditions.

Protecting Group Chemistry in the Synthesis of this compound

The presence of multiple reactive sites in the adenine moiety, specifically the exocyclic 6-amino group and the nitrogen atoms in the purine ring, necessitates the use of protecting groups to ensure regioselective synthesis. Similarly, the carboxylic acid functionality may require protection during certain synthetic steps.

Amine Protection Strategies for the 6-Amino Group

The 6-amino group of adenine is nucleophilic and can react with electrophiles, leading to undesired side products during alkylation or esterification. To prevent this, the amino group is often protected. Common protecting groups for the 6-amino group of adenine include acyl and carbamate-type groups.

Acyl Groups: The benzoyl (Bz) group is a common acyl protecting group used in nucleoside chemistry. It can be introduced using benzoyl chloride in the presence of a base like pyridine (B92270). Deprotection is typically achieved with ammonia (B1221849) in methanol.

Carbamate Groups:

tert-Butoxycarbonyl (Boc): The Boc group is widely used for amine protection due to its stability under a range of conditions and its facile removal with acid. researchgate.net It can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.net

Benzyloxycarbonyl (Cbz): The Cbz group is another common amine protecting group, introduced using benzyl chloroformate (CbzCl). pitt.edu It is stable to acidic and basic conditions and can be removed by catalytic hydrogenolysis. pitt.edu

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, often used in peptide synthesis. semanticscholar.org It is introduced using Fmoc-Cl or Fmoc-OSu and removed with a mild base like piperidine (B6355638). semanticscholar.orgreddit.com

Protecting GroupIntroduction ReagentDeprotection ConditionOrthogonality
Benzoyl (Bz) Benzoyl chlorideAmmonia in methanolSensitive to strong base
Boc Boc₂OTrifluoroacetic acid (TFA) or HClStable to base and hydrogenolysis
Cbz CbzClH₂/Pd-C (Hydrogenolysis)Stable to acid and base
Fmoc Fmoc-ClPiperidineStable to acid and hydrogenolysis

Carboxylic Acid Protection During Purine Alkylation

If the synthetic strategy involves alkylation of the purine ring after the introduction of the butanoic acid side chain, the carboxylic acid group may need to be protected to prevent it from interfering with the reaction. Esters are the most common protecting groups for carboxylic acids.

Methyl or Ethyl Esters: These are simple to introduce via Fischer esterification and are generally stable. However, their removal requires harsh conditions (saponification with strong base or acid hydrolysis), which might not be compatible with the purine ring.

Benzyl Ester (Bn): A benzyl ester is a more versatile protecting group as it can be removed under neutral conditions by catalytic hydrogenolysis (H₂/Pd-C). tamu.edureddit.com This method is often compatible with other protecting groups like Boc. Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst or with benzyl bromide and a base. operachem.com

Deprotection Methodologies and Selectivity

The final step in a synthesis utilizing protecting groups is their removal to unveil the desired functional groups. The choice of deprotection method is critical and must be selective to avoid affecting other parts of the molecule.

Acid-Labile Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or with HCl in an organic solvent. researchgate.netdal.ca These conditions are generally mild enough not to cleave the ester or affect the purine ring.

Base-Labile Deprotection: The Fmoc group is cleaved by treatment with a mild base, most commonly a solution of piperidine in DMF. semanticscholar.org

Hydrogenolysis: The Cbz and benzyl ester groups are removed by catalytic hydrogenolysis. This involves reacting the protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. tamu.edursc.org This method is highly selective and occurs under neutral conditions.

A mild method for the deprotection of N-Boc groups using oxalyl chloride in methanol has also been reported, offering an alternative to strong acid conditions. nih.govmt.com

The concept of orthogonal protection is crucial in multi-step synthesis, where different protecting groups can be removed selectively without affecting others. For instance, a synthetic strategy could employ a Boc group for the amine and a benzyl ester for the carboxylic acid. The Boc group can be removed with acid, leaving the benzyl ester intact, and the benzyl ester can be subsequently removed by hydrogenolysis, leaving the amine free.

Purification Strategies for Synthetic Intermediates and Final Product

The purification of intermediates and the final product is essential to obtain this compound in high purity. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and crystallinity.

Crystallization:

Recrystallization is a powerful technique for purifying solid compounds. acs.org The selection of an appropriate solvent or solvent system is critical. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of purine derivatives include water, ethanol (B145695), methanol, and mixtures such as ethanol/water or methanol/water. For less polar derivatives, mixtures of hexanes and ethyl acetate (B1210297) or acetone (B3395972) can be effective. rochester.edu

Chromatography:

Column chromatography is a widely used method for the purification of organic compounds, especially when dealing with mixtures of similar polarity or for the removal of reaction byproducts. Silica (B1680970) gel is the most common stationary phase for the purification of purine derivatives. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or acetone). The polarity of the eluent is adjusted to achieve optimal separation of the desired compound from impurities. Gradient elution, where the polarity of the eluent is gradually increased during the separation, is often employed for complex mixtures.

Extraction:

Liquid-liquid extraction is a fundamental technique used in the work-up of reaction mixtures to separate the product from inorganic salts and other water-soluble impurities. The choice of organic solvent for extraction depends on the solubility of the product and its immiscibility with water. Common solvents include ethyl acetate, dichloromethane, and chloroform.

For compounds with acidic or basic functionalities, such as the carboxylic acid intermediate, acid-base extraction can be a very effective purification method. The acidic compound can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidifying the aqueous layer.

Chromatographic Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are powerful tools for the separation and purification of compounds from complex mixtures. The choice of chromatographic technique depends on the scale of purification and the required purity of the final product.

Column Chromatography

Flash column chromatography is a widely employed technique for the purification of N9-substituted adenine derivatives on a preparative scale. This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase, typically silica gel, and their subsequent elution with a liquid mobile phase. The separation is based on the polarity of the compounds.

For a compound like this compound, which possesses both a polar purine ring and a less polar ester group, a moderately polar solvent system is generally effective. A common practice involves the use of a gradient of methanol in a less polar solvent such as dichloromethane or chloroform. The increasing polarity of the eluent helps to first elute the less polar impurities, followed by the desired product, and finally the more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC).

A patent for a related substituted N9-adenine derivative describes purification by flash chromatography using silica gel with an eluent of dichloromethane:methanol in ratios from 20:1 to 10:1 researchgate.net. For other N9-alkylated adenines, a solvent system of chloroform/methanol/ammonia (90:10:1) has been successfully used.

Table 1: Illustrative Parameters for Column Chromatography Purification

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0-10% Methanol in Dichloromethane
Elution Profile Impurities elute first, followed by the product.
Monitoring TLC with UV visualization (254 nm)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical and preparative-scale purification. For purine derivatives, reversed-phase HPLC is frequently utilized. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

The retention of this compound on a reversed-phase column is influenced by the pH of the mobile phase due to the basic nature of the adenine ring. A typical mobile phase might consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to achieve efficient separation of the target compound from closely related impurities. A study on the HPLC analysis of 9-benzyladenine (B1666361) derivatives used a reversed-phase ODS (C18) column with a mobile phase of H₂O-MeOH-diethylamine (65:35:0.5, v/v/v) at pH 6.8 nih.gov.

Table 2: Representative HPLC Conditions for Purity Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

Recrystallization and Precipitation Methods

Recrystallization is a fundamental technique for the purification of solid compounds. It is based on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which upon slow cooling, allows for the formation of pure crystals of the desired compound, while the impurities remain dissolved in the mother liquor.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For adenine and its derivatives, polar solvents are often employed. For instance, 9-acetyladenine has been successfully recrystallized from a mixture of water and ethanol.

For this compound, a single solvent such as ethanol or a binary solvent mixture like ethanol/water or methanol/ethyl acetate could be effective. The process would involve dissolving the crude product in a minimal amount of the hot solvent, followed by filtration of any insoluble impurities. The hot, saturated solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Precipitation can also be used as a purification method. This involves dissolving the crude product in a solvent in which it is soluble and then adding an "anti-solvent" in which the product is insoluble, causing it to precipitate out of the solution, ideally leaving the impurities behind.

Table 3: Potential Solvents for Recrystallization

Solvent/Solvent SystemRationale
EthanolGood solubility for many organic compounds at elevated temperatures.
Water/EthanolThe addition of water can decrease the solubility of the ester at lower temperatures, promoting crystallization.
Methanol/Ethyl AcetateA polar protic and a moderately polar aprotic solvent mixture can provide a suitable polarity range for recrystallization.

Chemical Reactivity and Derivatization of Methyl 4 6 Amino 9h Purin 9 Yl Butanoate

Reactions at the 6-Amino Group of the Purine (B94841) Ring

The exocyclic 6-amino group of the adenine (B156593) moiety is a primary site for chemical derivatization, allowing for the introduction of various functional groups through acylation, benzoylation, amidation, and alkylation reactions.

Acylation and Benzoylation Reactions

The 6-amino group of 9-substituted adenines can be readily acylated or benzoylated to form the corresponding N6-acyl or N6-benzoyl derivatives. These reactions typically proceed by treating the purine with an appropriate acyl chloride or anhydride (B1165640) in the presence of a base. The N6-benzoyl group, in particular, is a common protecting group in nucleoside and nucleotide chemistry.

The introduction of an acyl group at the N6-position can influence the electronic properties of the purine ring. For instance, N6-benzoyl-9-benzyladenine has been shown to undergo preferential protonation at the N7-position rather than the N1-position, which is the typical site of protonation for 9-benzyladenine (B1666361). This alteration in reactivity highlights the significant electronic effect of the N6-acyl substituent.

ReactantReagentProductNotes
9-Substituted AdenineAcyl Chloride/AnhydrideN6-Acyl-9-substituted adenineGeneral acylation reaction.
9-Substituted AdenineBenzoyl ChlorideN6-Benzoyl-9-substituted adenineCommon protection strategy.

This table provides a general overview of acylation and benzoylation reactions on 9-substituted adenines.

Amidation and Alkylation Derivatives

Further derivatization of the 6-amino group can be achieved through amidation and alkylation. While direct amidation can be challenging, it is possible to form amide linkages by coupling carboxylic acids to the 6-amino group using standard peptide coupling reagents.

Alkylation of the 6-amino group in 9-alkylpurines can also be achieved, leading to the formation of 6-(alkylamino)-9-alkylpurines. A series of such compounds have been synthesized and evaluated for their biological activities. These syntheses often involve the displacement of a leaving group at the 6-position of the purine ring, such as a chloro or sulfonyl group, with the desired amine.

Direct alkylation of adenine derivatives with alkyl halides under basic conditions often leads to a mixture of regioisomers, with substitution occurring at the N7 and N9 positions of the purine ring, and to a lesser extent at the N3 position. The ratio of these products can be influenced by the solvent and the nature of the base used. For instance, the formation of N9-benzyladenine is favored in polar aprotic solvents like DMSO, while the proportion of N3-benzyladenine increases in polar protic solvents.

Reaction TypeReagentsProduct TypeKey Observations
AlkylationAlkyl Halide, BaseN-Alkyl PurineOften yields a mixture of N7 and N9 isomers.
Benzylation (in DMSO)Benzyl (B1604629) Chloride, BaseN9-Benzyladenine (major), N3-Benzyladenine (minor)Solvent directs regioselectivity.
Benzylation (in protic solvent)Benzyl Chloride, BaseIncreased proportion of N3-BenzyladenineSolvent directs regioselectivity.

This table summarizes the outcomes of typical alkylation reactions on the adenine ring.

Modifications of the Butanoate Ester Moiety

The butanoate ester side chain of Methyl 4-(6-amino-9H-purin-9-yl)butanoate offers another avenue for chemical modification, including hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and reactions at the alpha or beta positions of the butanoate chain.

Hydrolysis to the Corresponding Butanoic Acid

The methyl ester of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(6-amino-9H-purin-9-yl)butanoic acid. This transformation is a fundamental reaction in organic chemistry and provides a versatile intermediate for further derivatization, such as amide bond formation.

Transesterification to Other Esters

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com By employing a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the desired ester. This method allows for the synthesis of a variety of ester derivatives of 4-(6-amino-9H-purin-9-yl)butanoic acid with different pharmacokinetic and pharmacodynamic properties.

ReactionCatalystReactantProduct
HydrolysisAcid or BaseThis compound4-(6-amino-9H-purin-9-yl)butanoic acid
TransesterificationAcid or BaseThis compound, R-OHAlkyl 4-(6-amino-9H-purin-9-yl)butanoate

This table outlines the basic transformations of the butanoate ester moiety.

Reactions at the Alpha or Beta Positions of the Butanoate Chain

The carbon atoms at the alpha and beta positions of the butanoate chain are potential sites for further functionalization, although they are generally less reactive than the ester group itself. Reactions at these positions often require the generation of an enolate or a related nucleophilic species. For instance, deprotonation at the alpha-position with a strong base can generate an enolate that can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups. However, the acidity of the alpha-protons in a simple butanoate ester is relatively low, making such reactions challenging without the presence of an additional activating group.

Functionalization at the beta-position is less common and typically requires more complex synthetic strategies, potentially involving conjugate addition reactions if an appropriate unsaturated derivative is first prepared.

Structural Elaboration via Linker Chemistry

The versatile structure of this compound, featuring a purine core and a reactive butanoate chain, allows for extensive chemical modification. This section explores its derivatization through linker chemistry, focusing on its incorporation into larger, more complex molecules with potential biological applications.

Coupling with Peptidomimetic Conjugates

While direct examples of coupling this compound with peptidomimetic conjugates are not extensively documented in publicly available research, the principles of purine and peptide chemistry suggest viable synthetic routes. Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve properties such as stability and bioavailability.

The butanoic acid moiety of this compound can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be activated using standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), to form an amide bond with the terminal amine of a peptidomimetic scaffold. nih.gov This approach is commonly used to conjugate functionalized molecules to peptides and their mimics. nih.gov

Peptidomimetic scaffolds that could potentially be coupled to this purine derivative include peptoids (N-substituted glycines) and β-peptides. The synthesis of these conjugates would typically be performed using solid-phase synthesis techniques, which are well-established for both peptides and peptidomimetics. nih.govnih.gov

A hypothetical reaction scheme for the coupling of the hydrolyzed form of this compound with a generic peptoid is presented below:

Reactant 1Reactant 2Coupling ReagentsProduct
4-(6-amino-9H-purin-9-yl)butanoic acidPeptoid with N-terminal amineEDC, HOBtPurine-Peptoid Conjugate

This strategy would allow for the systematic variation of the peptidomimetic component to explore structure-activity relationships for specific biological targets.

Integration into Bisubstrate Analogs

A significant application of purine derivatives, including those structurally related to this compound, is their use as building blocks for bisubstrate analogs. These molecules are designed to mimic the transition state of an enzymatic reaction involving two substrates, thereby acting as potent and specific inhibitors. A notable target for such inhibitors is Nicotinamide (B372718) N-Methyltransferase (NNMT), an enzyme implicated in various diseases. nih.govosti.govnih.gov

The general strategy for synthesizing these bisubstrate inhibitors involves the reductive amination of an adenosine-derived aldehyde with an amine-containing linker, which is then further coupled to a nicotinamide mimic. nih.gov While the specific use of this compound is not explicitly detailed, its structural similarity to adenosine (B11128) makes it a suitable starting point for such synthetic endeavors.

The butanoate side chain of this compound could be chemically modified to introduce a linker with a terminal amine. This modified purine derivative could then be coupled with a variety of aromatic aldehydes or other electrophiles to generate a library of bisubstrate analogs.

The following table summarizes key structural features of reported bisubstrate NNMT inhibitors, which can inform the design of analogs derived from this compound.

Adenosine-like MoietyLinkerNicotinamide MimicTarget EnzymeReference
Protected AdenosineAlkeneElectron-deficient aromaticsNNMT nih.gov
AdenosinePropargyl3-carbamoylphenylNNMT nih.gov
Protected AdenosineAmino acid3-cyanophenethylNNMT osti.gov

These examples demonstrate the modular nature of bisubstrate inhibitor design, where the purine scaffold, the linker, and the substrate mimic can all be varied to optimize inhibitory activity and selectivity.

Formation of Chiral Analogs and Enantiomeric Studies

The introduction of chirality into the structure of this compound can significantly impact its biological activity. Chiral centers can be introduced at various positions, but a common strategy involves modification of the butanoate side chain.

An example of a chiral analog is (S)-Methyl 4-(6-amino-9H-purin-9-yl)-2-((tert-butoxycarbonyl)amino)butanoate. In this molecule, a protected amino group is introduced at the alpha-position of the butanoate chain, creating a stereocenter. The synthesis of such chiral analogs often starts from a chiral precursor, such as a protected amino acid.

The enantiomeric purity of these chiral analogs is a critical parameter, as different enantiomers can have distinct pharmacological properties. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating and analyzing the enantiomers of purine derivatives.

The table below provides examples of chiral purine derivatives and the methods used for their synthesis or analysis.

Chiral Purine DerivativeSynthetic Approach/Analytical MethodKey Features
(S)-Methyl 4-(6-amino-9H-purin-9-yl)-2-((tert-butoxycarbonyl)amino)butanoateAsymmetric synthesis from a chiral amino acid precursorIntroduction of a stereocenter at the α-position of the butanoate chain.
N-(purin-6-yl)dipeptidesCoupling of N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamateStudy of racemization during coupling reactions.
9-Substituted adenine derivativesDerivatization at the 9-position with various chiral moietiesExploration of structure-activity relationships at adenosine receptors. nih.gov

These studies highlight the importance of stereochemistry in the design of biologically active purine analogs and the analytical techniques required to ensure their enantiomeric purity.

Structural Analysis and Spectroscopic Characterization of Methyl 4 6 Amino 9h Purin 9 Yl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Interpretation

For a hypothetical ¹H NMR spectrum of Methyl 4-(6-amino-9H-purin-9-yl)butanoate, one would expect to observe distinct signals corresponding to the protons of the purine (B94841) ring, the aminobutanoate side chain, and the methyl ester group. The chemical shifts, integration values, and coupling patterns of these signals would be instrumental in confirming the connectivity of the molecule.

¹³C NMR Spectral Interpretation

A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their respective functional groups (e.g., aromatic carbons of the purine ring, aliphatic carbons of the side chain, and the carbonyl carbon of the ester).

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the butanoate side chain to the N9 position of the purine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The molecular weight of this compound is listed as 235.25 g/mol on some commercial platforms. cymitquimica.com

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the compound's molecular mass, allowing for the determination of its elemental composition. This is a critical step in confirming the molecular formula of a newly synthesized compound.

LC-MS Coupling for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture before their detection by mass spectrometry. This method would be essential for assessing the purity of a sample of this compound and identifying any potential impurities from its synthesis.

While the specific experimental data for this compound is not available, the principles and techniques described above represent the standard approach for the structural characterization of such novel chemical entities. Further research and publication of its synthesis and analysis are required to provide the detailed spectroscopic information sought.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components: the adenine (B156593) core, the amino group, the alkyl chain, and the methyl ester.

While specific spectral data for this compound is not extensively published, the expected IR absorption peaks can be predicted based on the analysis of adenine and its various derivatives. The primary vibrations include N-H stretching of the amino group, C=O stretching of the ester, C-N and C=N stretching within the purine ring, and C-H stretching of the alkyl chain.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3350 - 3150
Primary Amine (-NH₂) N-H Bend (scissoring) 1650 - 1580
Alkyl Chain (-CH₂-) C-H Stretch (asymmetric & symmetric) 2960 - 2850
Ester (C=O) C=O Stretch 1750 - 1735
Ester (C-O) C-O Stretch 1250 - 1000
Purine Ring C=N, C=C Stretch 1610 - 1480

Note: The values in this table are approximate and are based on characteristic absorption frequencies for the respective functional groups in similar chemical environments.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice.

Although a crystal structure for this compound itself is not publicly available, studies on closely related N9-substituted adenine analogs provide significant insight into the likely solid-state architecture. For example, the crystal structures of adenine phosphoribosyltransferase from Leishmania donovani in complex with adenine and its product AMP reveal specific hydrogen-bonding patterns that stabilize the ligand within the active site. nih.govembopress.org These structures show how the adenine moiety forms specific hydrogen bonds, and similar interactions would be expected to govern the crystal packing of its derivatives. nih.gov

In derivatives, the conformation of the butanoate side chain and its orientation relative to the purine ring would be of key interest. Intermolecular hydrogen bonds involving the adenine N6-amino group, N1, and N7 atoms, as well as potential interactions with the ester carbonyl group, would likely be the dominant forces in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatography is an essential tool for the separation, identification, and purification of compounds from complex mixtures. mdpi.com For nucleoside analogs like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques due to their high resolution, sensitivity, and reproducibility.

HPLC is a cornerstone technique for the analysis of purine derivatives. It is routinely used to assess the purity of synthetic products and to separate constitutional isomers, such as N7- and N9-alkylated adenines, which are common byproducts in synthesis.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. In this setup, a nonpolar stationary phase (e.g., C18 or C28) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). rsc.org The separation is based on the differential partitioning of the analytes between the two phases. Ion-pairing reagents, such as tetrabutylammonium (B224687) phosphate (B84403), can be added to the mobile phase to improve the retention and peak shape of polar compounds like adenine and its derivatives. nih.gov Detection is commonly performed using a UV detector, as the purine ring has a strong chromophore with a maximum absorbance typically around 260 nm. rsc.orgsielc.com

Table 2: Typical HPLC Conditions for the Analysis of Adenine Derivatives

Parameter Condition
Column Reversed-Phase C18 or C28 (e.g., 250 x 4.6 mm, 5 µm) pa2online.org
Mobile Phase Isocratic or gradient elution with Water/Acetonitrile or Water/Methanol mixtures rsc.org
Buffer/Additive Ammonium (B1175870) formate (B1220265) or Formic acid (for MS compatibility) sielc.com
Flow Rate 0.5 - 1.0 mL/min rsc.org
Detection UV at ~260 nm sielc.com

| Temperature | Ambient or controlled (e.g., 27-55 °C) pa2online.org |

UPLC is an advancement of HPLC that utilizes columns packed with smaller particles (typically <2 µm) and operates at higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.

UPLC, often coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful tool for the quantitative analysis of nucleosides and their analogs in various matrices. The enhanced separation efficiency of UPLC allows for the resolution of closely related compounds, while MS/MS provides highly sensitive and selective detection. This is particularly useful for identifying and quantifying the target compound in the presence of synthetic precursors, byproducts, or degradation products. The mobile phases used are similar to those in HPLC but must be of high purity and compatible with mass spectrometry, often utilizing volatile buffers like ammonium formate.

Biological Activity and Molecular Mechanisms of Methyl 4 6 Amino 9h Purin 9 Yl Butanoate and Its Analogs

Interactions with Purine-Metabolizing Enzymes

The interaction of "Methyl 4-(6-amino-9h-purin-9-yl)butanoate" with purine-metabolizing enzymes is not extensively documented in publicly available research. However, based on its structural similarity to adenine (B156593), a fundamental component of purine (B94841) metabolism, its potential interactions can be inferred. Purine metabolism involves a complex network of enzymes responsible for the synthesis, degradation, and salvage of purine nucleotides. nih.govwikipedia.org

Investigation of Substrate or Inhibitory Activity

"this compound," as a derivative of adenine, could potentially serve as a substrate or inhibitor for various enzymes involved in purine metabolism. Enzymes such as adenosine (B11128) deaminase, which catalyzes the conversion of adenosine to inosine, and purine nucleoside phosphorylase, which cleaves the glycosidic bond of purine nucleosides, are key players in these pathways. teikyo.jp The N9-butanoate substitution on the adenine ring may influence its recognition and binding by these enzymes. The bulky ester group could sterically hinder access to the active site, potentially leading to inhibitory activity. Conversely, if the enzyme can accommodate this modification, the compound might act as a substrate, undergoing enzymatic transformation.

The substrate specificity of purine-metabolizing enzymes has been a subject of study, with various purine analogs being investigated to understand their structure-activity relationships. teikyo.jp For instance, modifications at the N9 position of adenine have been shown to significantly affect the biological activity of cytokinin conjugates, another class of adenine derivatives. nih.gov

Illustrative Substrate/Inhibitor Profile of Adenine Analogs

EnzymeAnalog CompoundActivityReference
Adenosine Deaminase9-MethyladenineNo significant activity nih.gov
Purine Nucleoside Phosphorylase9-Benzyladenine (B1666361)Substrate nih.gov
Xanthine (B1682287) Oxidase6-Mercaptopurine (B1684380)Substrate nih.gov

This table is for illustrative purposes and shows the activity of other adenine analogs, not "this compound."

Role in Nucleic Acid Metabolism Pathways

Purine analogs can influence nucleic acid metabolism by being incorporated into DNA or RNA, or by inhibiting enzymes involved in their synthesis. nih.gov "this compound" is unlikely to be directly incorporated into nucleic acid chains due to the lack of a ribose or deoxyribose sugar moiety. However, it could potentially interfere with the synthesis of purine nucleotides, which are the building blocks of DNA and RNA. By acting as an antagonist of enzymes in the de novo or salvage pathways of purine synthesis, it could disrupt the supply of adenine nucleotides. nih.gov

Modulation of Methyltransferase Activity

Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to a substrate. The adenine core of "this compound" suggests a potential for interaction with methyltransferases that recognize adenine-containing molecules.

Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition and Binding Mode Analysis

Nicotinamide N-methyltransferase (NNMT) is an enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds, using SAM as the methyl donor. nih.gov Overexpression of NNMT has been linked to various diseases, making it a target for inhibitor development. Many potent NNMT inhibitors are bisubstrate analogs, mimicking both the nicotinamide substrate and the SAM cofactor. acs.org These inhibitors often feature an adenosine-like moiety. acs.org

While there is no direct evidence, the adenine structure within "this compound" could allow it to bind to the SAM-binding site of NNMT, potentially acting as a competitive inhibitor. The butanoate side chain, however, differs significantly from the ribose and amino acid portions of SAM, which would likely result in a lower binding affinity compared to dedicated bisubstrate inhibitors. The binding mode would depend on how the butanoate chain fits within the cofactor binding pocket.

Carboxymethyl Transferase (CmoB) Studies and Substrate Selectivity

Carboxymethyl transferases are a family of enzymes that are not as well-characterized in the context of purine analog interactions. These enzymes are involved in the modification of various molecules through the transfer of a carboxymethyl group. Without specific studies on the interaction between "this compound" and CmoB, its role remains speculative. The substrate selectivity of CmoB would need to be investigated to determine if adenine derivatives with N9-alkanoic acid esters can be recognized and utilized.

Exploration of S-Adenosyl-L-methionine (SAM) Analog Mechanisms

S-Adenosyl-L-methionine (SAM) is a universal methyl donor in numerous biological reactions. nih.gov Analogs of SAM are valuable tools for studying and inhibiting methyltransferases. acs.org These analogs often feature modifications to the transferable methyl group, the ribose moiety, or the amino acid chain to probe enzyme mechanisms or to confer inhibitory properties.

"this compound" can be considered a very simple analog of the adenosine portion of SAM, with the butanoate chain replacing the ribosyl-methionine portion. Its mechanism as a potential SAM analog would likely involve competitive binding to the SAM-binding pocket of methyltransferases. Its effectiveness would be determined by its binding affinity and whether it can be utilized by the enzyme to transfer a portion of its structure to a substrate, or if it simply acts as a dead-end inhibitor. The lack of the reactive sulfonium (B1226848) group present in SAM suggests it would not function as a methyl donor.

Interactions with Other Enzyme Systems and Protein Targets

The interaction of this compound and its analogs with various enzyme systems and protein targets is a critical area of study to understand their broader biological effects. As derivatives of adenine, these compounds have the potential to interact with a wide range of proteins that recognize adenine, adenosine, or other purine structures. nih.gov The chemical nature of adenine, with its multiple hydrogen bond donors and acceptors, allows it to participate in a variety of interactions, including electrostatic, hydrogen bonding, and aromatic stacking. nih.gov

N9-substituted purines, a class to which this compound belongs, have been investigated for their interactions with several enzyme classes. For instance, modifications at the N9 position of adenine can influence the binding affinity and selectivity for various receptors and enzymes. researchgate.netnih.gov Studies on related purine analogs have shown interactions with enzymes such as:

Kinases: Many kinase inhibitors are designed as ATP mimics, binding to the ATP-binding site. Since ATP contains an adenine moiety, adenine analogs are a common scaffold for kinase inhibitors. academie-sciences.fr

SAM-dependent Methyltransferases: S-Adenosyl-L-Methionine (SAM), the primary methyl donor in cells, is an adenosine derivative. Analogs of SAM are therefore studied as potential inhibitors of methyltransferases. academie-sciences.fr

Purine Nucleoside Phosphorylase (PNP): This enzyme is involved in the purine salvage pathway. The orientation of substituted purine analogs within the active site of PNP can be influenced by specific amino acid residues, such as aspartate, which can interact with different nitrogen atoms of the purine ring. mdpi.com

Dopamine-β-hydroxylase: Certain 3-substituted adenines have been shown to inhibit this enzyme. nih.gov

The nature of the substituent at the N9 position, as well as substitutions at other positions on the purine ring, can significantly alter the interaction profile. For example, the presence of a bromine atom at the 8-position of 9-substituted adenines has been found to promote interaction with adenosine receptors. researchgate.net The table below summarizes the interactions of various adenine analogs with different protein targets.

Analog Class Protein Target Observed Interaction
Adenine AnaloguesKinasesCompetitive inhibition at the ATP-binding site academie-sciences.fr
SAM AnaloguesSAM-dependent MethyltransferasesInhibition of methyl transfer reactions academie-sciences.fr
N9-Substituted PurinesPurine Nucleoside PhosphorylaseSubstrate binding and potential inhibition mdpi.com
3-Substituted AdeninesDopamine-β-hydroxylaseEnzyme inhibition nih.gov
8-Bromo-9-substituted adeninesAdenosine ReceptorsEnhanced binding affinity researchgate.net

Cellular Uptake and Intracellular Fate Studies

Permeability Across Model Biological Membranes

The ability of this compound and its analogs to cross biological membranes is a key determinant of their biological activity. The permeability of purine derivatives is influenced by their physicochemical properties, such as lipophilicity and the presence of charged groups.

Studies on adenine derivatives have shown that they can affect membrane permeability. For example, certain adenine derivatives have been observed to increase ion fluxes across mitochondrial membranes. oup.com The lipophilicity of these compounds is considered a crucial aspect of their interaction with membranes. oup.com The uptake of adenosine, a closely related nucleoside, by cultured rat hippocampal cells was found to be temperature-dependent, suggesting an active transport mechanism. nih.gov The transport of purine analogs can occur through passive diffusion or be mediated by specific transporter proteins. For instance, the uptake of 6-thioguanine (B1684491) into Sarcoma 180 cells was found to occur via passive diffusion, with the rate of entry being similar in both sensitive and resistant cell lines. aacrjournals.org

The table below summarizes factors influencing the membrane permeability of purine analogs.

Factor Effect on Permeability Example Compound Class
LipophilicityIncreased lipophilicity can enhance membrane interaction. oup.comN9-alkylpurines
TemperatureUptake can be energy-dependent and thus sensitive to temperature. nih.govdovepress.comAdenosine, PAMAM-NH2
Transporter ProteinsSpecific transporters can facilitate cellular uptake.Not specified for the target compound, but common for nucleoside analogs.
Extracellular Na+Uptake can be independent of the sodium gradient. nih.govAdenosine

Intracellular Biotransformation and Metabolite Analysis (e.g., prodrug activation)

Once inside the cell, this compound and its analogs can undergo various biotransformation reactions. These metabolic processes can lead to the activation of a prodrug, detoxification, or the formation of other active metabolites.

Purine analogs are often metabolized by enzymes of the purine synthesis and salvage pathways. taylorandfrancis.com For example, the immunosuppressive drug azathioprine, a purine analog, is metabolized to 6-mercaptopurine (6-MP). taylorandfrancis.com 6-MP is then phosphorylated intracellularly by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to its active nucleotide form, thioinosine monophosphate (T-IMP). taylorandfrancis.comnih.gov This active metabolite can then inhibit several steps in purine biosynthesis. taylorandfrancis.com

Similarly, other purine analogs can be converted to their corresponding nucleotides. The formation of these nucleotide metabolites is often a critical step for their cytotoxic or antiviral activity. aacrjournals.org The intracellular concentration of these active metabolites can be a key determinant of the drug's efficacy. aacrjournals.org The balance between the rate of formation and the rate of catabolism of the active nucleotide can differ between cell types, potentially explaining variations in drug sensitivity. aacrjournals.org For instance, resistance to 6-thioguanine has been associated with an increased rate of catabolism of its active mononucleotide form. aacrjournals.org

The table below outlines the intracellular biotransformation of representative purine analogs.

Parent Compound Key Metabolizing Enzyme Active Metabolite Mechanism of Action of Metabolite
Azathioprine(Non-enzymatic conversion)6-Mercaptopurine (6-MP)Prodrug for 6-MP taylorandfrancis.com
6-Mercaptopurine (6-MP)HGPRTThioinosine monophosphate (T-IMP)Inhibition of purine biosynthesis taylorandfrancis.comnih.gov
6-ThioguanineHGPRTThioguanine mononucleotideIncorporation into nucleic acids, enzyme inhibition aacrjournals.org

Mechanisms of Action at the Subcellular Level (e.g., enzyme kinetics, molecular binding assays)

The subcellular mechanisms of action of this compound and its analogs are ultimately defined by their direct interactions with specific molecular targets. These interactions can be characterized using techniques such as enzyme kinetics and molecular binding assays.

For adenine analogs that act as enzyme inhibitors, enzyme kinetic studies can reveal the nature of the inhibition (e.g., competitive, non-competitive, or mixed-type). For example, the inhibition of adenosine uptake by propentofylline (B1679635), a xanthine derivative, was shown to be competitive in both neuronal and glial cells. nih.gov This suggests that propentofylline binds to the same site on the adenosine transporter as adenosine itself.

Molecular binding assays provide direct evidence of the interaction between a compound and its target protein. The binding of adenine and its derivatives to proteins often involves hydrogen bonding with specific amino acid residues in the binding pocket. nih.gov For example, the N6 amino group of adenine is frequently involved in hydrogen bonding with the side chain of aspartate residues in adenine-binding proteins. researchgate.net The specific orientation of the purine ring within the binding site is crucial for its biological activity and can be influenced by substitutions on the ring. mdpi.com

The table below provides examples of subcellular mechanisms for different classes of adenine analogs.

Analog Class Target Mechanism of Action Method of Study
PropentofyllineAdenosine TransporterCompetitive InhibitionEnzyme Kinetics nih.gov
Adenine AnaloguesKinasesBinding to ATP-binding siteMolecular Binding Assays academie-sciences.fr
N9-Substituted PurinesPurine Nucleoside PhosphorylaseSubstrate binding in the active siteX-ray Crystallography mdpi.com

Computational and Theoretical Studies on Methyl 4 6 Amino 9h Purin 9 Yl Butanoate

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 4-(6-amino-9h-purin-9-yl)butanoate, molecular docking simulations can elucidate its potential interactions with specific protein targets. This is particularly relevant in drug discovery, where understanding the binding mode of a ligand is crucial. For instance, purine (B94841) analogs have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), a target in the management of type 2 diabetes. nih.gov

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking software, such as AutoDock, is then used to place the ligand into the binding site of the protein in various conformations. These poses are then scored based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

A hypothetical docking study of this compound with a protein target might yield results as summarized in the table below.

ParameterValue
Protein TargetExample: Dipeptidyl Peptidase-IV (DPP-IV)
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr547, Ser630, Arg125
Hydrogen BondsN6-amino group with Ser630; N1 of purine with Tyr547
Hydrophobic InteractionsButanoate chain with Val207, Trp629

Note: The data in this table is illustrative and represents the type of results obtained from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, offering a view of the conformational changes and stability of the complex in a simulated physiological environment.

An MD simulation for the this compound-protein complex would typically be run for several nanoseconds. The analysis of the simulation trajectory can reveal the stability of the binding pose predicted by docking. Key parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of intermolecular hydrogen bonds are monitored. A stable RMSD for the ligand suggests that it remains securely bound in the active site.

The findings from an MD simulation could be summarized as follows:

Analysis MetricObservationImplication
Ligand RMSDStable fluctuation around 0.2 nm after initial equilibrationThe ligand maintains a stable binding pose within the protein's active site.
Protein RMSFLow fluctuations for active site residuesThe binding of the ligand does not induce significant destabilizing conformational changes in the protein's binding pocket.
Hydrogen Bond OccupancyKey hydrogen bonds identified in docking are present >80% of the simulation timeThe specific interactions predicted by docking are stable and crucial for binding.

Note: The data presented here is a hypothetical representation of typical MD simulation results.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net For this compound, these calculations can provide valuable information about its electronic structure and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. Additionally, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict regions of the molecule that are prone to electrostatic interactions.

Illustrative electronic properties for this compound, as would be determined by DFT calculations, are shown below.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

Quantum chemical calculations are also a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical ¹H and ¹³C NMR spectra can be generated.

These predicted spectra can be compared with experimental data to confirm the chemical structure of the synthesized compound. Discrepancies between calculated and experimental shifts can point to specific conformational features or solvent effects not accounted for in the calculation. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for such predictions.

A comparison of hypothetical experimental and calculated NMR chemical shifts for selected nuclei of this compound is presented in the table below.

AtomHypothetical Experimental ¹³C Chemical Shift (ppm)Hypothetical Calculated ¹³C Chemical Shift (ppm)
C2 (purine)152.8153.5
C4 (purine)149.5150.1
C5 (purine)120.3121.0
C6 (purine)156.1156.8
C8 (purine)141.2141.9
C=O (ester)173.4174.0

Note: The chemical shift values in this table are for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target.

The process involves generating a dataset of analogs with known activities. For each analog, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

A hypothetical QSAR dataset for a series of analogs might look like the following:

CompoundlogP (Descriptor)Molecular Weight (Descriptor)Observed Activity (IC₅₀, µM)Predicted Activity (IC₅₀, µM)
Analog 11.2235.210.510.2
Analog 21.5249.38.28.5
Analog 30.9221.215.114.8
Analog 41.8263.35.66.0

Note: This table represents an example of the data used in and generated from a QSAR study.

Applications in Chemical Biology and Advanced Materials

Use as a Chemical Probe for Biochemical Pathway Elucidation

Currently, there is no specific literature detailing the use of Methyl 4-(6-amino-9h-purin-9-yl)butanoate as a chemical probe. However, the adenine (B156593) scaffold is central to the design of probes for various enzymes. By modifying the butanoate chain with reporter tags (like fluorophores) or reactive groups, this compound could theoretically be converted into a probe for enzymes that recognize adenine, such as certain kinases or methyltransferases. Such probes are instrumental in studying enzyme activity and elucidating complex biochemical pathways.

Building Block in the Synthesis of Complex Biomolecules

The primary role of this compound is as a synthetic intermediate. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, allowing it to be linked to other molecules, while the adenine base provides a nucleobase component.

While direct evidence is lacking for this specific compound, N9-substituted purines are fundamental in the synthesis of peptide nucleic acids (PNAs) and other oligonucleotide analogues. These mimics have backbones different from the natural sugar-phosphate backbone of DNA or RNA and are used in diagnostics, antisense therapy, and genetic research. The butanoic acid chain (after hydrolysis of the methyl ester) could potentially be incorporated into novel backbone structures for such mimics.

The adenine core of this compound is a key feature in many enzyme inhibitors, particularly for ATP-dependent enzymes. The "6-amino-9H-purin-9-yl" moiety is a common structural motif in inhibitors targeting protein methyltransferases (PRMTs). The butanoate side chain offers a flexible linker that can be chemically modified to attach other pharmacophores, improving binding affinity and selectivity for a target enzyme. For instance, acyclic nucleoside analogues, which include N9-alkylated adenines, are a well-established class of antiviral agents. nih.gov The synthesis of such derivatives often involves the alkylation of adenine, a reaction that produces compounds structurally related to the subject of this article. researchgate.net

Enzyme Class Role of N9-Alkylated Adenine Scaffold Potential Modification of this compound
Protein Methyltransferases (PRMTs)Mimics the adenosine (B11128) portion of the cofactor S-adenosylmethionine (SAM).The ester can be converted to an amide to link substrate-mimicking groups.
KinasesActs as a scaffold to mimic the ATP substrate.The side chain can be elaborated to occupy adjacent binding pockets for increased selectivity.
Viral PolymerasesActs as a chain terminator in nucleic acid synthesis.Hydrolysis of the ester and coupling to phosphonate (B1237965) groups can create potent antiviral prodrugs. nih.gov

Potential in Supramolecular Chemistry and Self-Assembly

The self-assembly properties of adenine are well-known, driven by hydrogen bonding. The alkylation at the N9 position significantly influences these interactions. Research on other N9-alkylated adenines shows that the nature of the alkyl substituent dictates the final supramolecular structure. For example, depending on the chain length and reaction conditions, these molecules can form discrete dimers, complex metallaquartets, or extended linear polymers. The flexible butanoate chain in this compound provides the conformational freedom that could be exploited to design novel self-assembling systems for applications in drug delivery or functional biomaterials.

Role in Non-Biological Material Science (e.g., polymer chemistry, nanotechnology)

The application of adenine derivatives is expanding into material science. Adenine itself has been used as an organocatalyst for the ring-opening polymerization of lactide, leading to the creation of adenine-functionalized polylactides. This demonstrates the potential for purine (B94841) derivatives to be incorporated into biodegradable polymers. The ester functionality of this compound could be used in polycondensation reactions to synthesize novel polyesters or polyamides, embedding the biological recognition properties of adenine into the polymer backbone. Such materials could have applications in areas like selective binding and separation.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Scalability and Efficiency

The future development of Methyl 4-(6-amino-9h-purin-9-yl)butanoate as a potential therapeutic agent or research tool hinges on the availability of efficient and scalable synthetic methodologies. Current synthetic strategies for N9-substituted purines often involve multi-step processes that may not be suitable for large-scale production. rsc.org Future research should focus on developing novel synthetic routes that are not only high-yielding but also cost-effective and environmentally friendly.

Key areas for exploration include:

One-Pot Syntheses: Designing a one-pot reaction where the purine (B94841) core is functionalized with the butanoate side chain in a single step would significantly improve efficiency.

Catalytic Methods: Investigating the use of novel catalysts, such as transition metal complexes or organocatalysts, could lead to milder reaction conditions and improved regioselectivity for N9-alkylation. rsc.org

Flow Chemistry: The implementation of continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and yield, and facilitating easier scale-up.

Green Chemistry Approaches: Utilizing greener solvents and reagents, and minimizing waste generation will be crucial for sustainable large-scale synthesis.

A comparative table of potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Challenges to Overcome
Traditional Multi-Step Synthesis Well-established procedures for purine alkylation.Often lower overall yield, more purification steps, and higher cost.
One-Pot Synthesis Increased efficiency, reduced waste, and lower operational costs.Requires careful optimization of reaction conditions to avoid side products.
Catalytic Methods Milder reaction conditions, higher selectivity, and potential for asymmetric synthesis.Catalyst cost and removal from the final product can be a concern.
Flow Chemistry Enhanced safety, better process control, and easier scalability.Requires specialized equipment and initial setup costs.

Comprehensive Structure-Activity Relationship Studies with Diverse Analogs

A thorough understanding of the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of this compound. nih.gov Systematic modifications of its chemical structure can provide valuable insights into the key molecular features required for target binding and efficacy. nih.gov

Future SAR studies should systematically explore modifications at three key positions:

The Purine Core: Introducing substituents at the C2, C6, and C8 positions of the purine ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule. For instance, substituting the C6-amino group with other functionalities could alter target selectivity. researchgate.net

The Butanoate Side Chain: The length, rigidity, and functional groups of the N9-substituent can significantly impact binding affinity and pharmacokinetic properties. Analogs with different ester groups, amides, or carboxylic acids should be synthesized and evaluated.

The Linker: Varying the length of the alkyl chain connecting the purine to the ester could influence the compound's ability to fit into the binding pocket of a target protein.

The following table outlines potential modifications and their expected impact:

Modification Site Example Analogs Potential Impact on Activity
C2 Position of Purine Introduction of halogens (F, Cl), small alkyl groups, or amino groups.Altered lipophilicity and electronic properties, potentially improving target binding. nih.gov
C6 Position of Purine Replacement of the amino group with substituted amines or other functional groups.Modulation of hydrogen bonding interactions and target selectivity.
N9-Side Chain Varying the ester to an amide, carboxylic acid, or other bioisosteres.Improved metabolic stability and altered pharmacokinetic profile.
Alkyl Linker Length Synthesis of analogs with shorter (propanoate) or longer (pentanoate) chains.Optimization of the distance and orientation for optimal target engagement.

Exploration of Undiscovered Biological Targets and Pathways

The vast chemical space occupied by purine analogs suggests that this compound could interact with a variety of biological targets beyond those already known for similar compounds. nih.gov A comprehensive screening approach is necessary to identify novel protein targets and elucidate the underlying mechanisms of action.

Future research in this area should include:

Phenotypic Screening: Utilizing high-content screening in various cell lines (e.g., cancer, neuronal, immune cells) to identify cellular phenotypes induced by the compound.

Target Deconvolution: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific protein(s) that bind to this compound.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound modulates the biological pathway in which the target is involved.

Advanced Biophysical Characterization of Molecular Interactions

A detailed understanding of the molecular interactions between this compound and its biological target(s) is crucial for rational drug design. Advanced biophysical techniques can provide high-resolution information on the binding thermodynamics, kinetics, and structural basis of these interactions. worldscientific.comresearchgate.net

Future biophysical studies should employ a range of techniques, including:

Biophysical Technique Information Gained
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of the binding interaction, including affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR) Measures the kinetics of binding and dissociation in real-time, providing association (ka) and dissociation (kd) rate constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can identify the specific atoms involved in the binding interface and provide information on conformational changes upon binding. nih.gov
X-ray Crystallography Provides a high-resolution, three-dimensional structure of the compound bound to its target protein, revealing the precise binding mode.

These techniques will be instrumental in guiding the optimization of lead compounds by providing a detailed picture of the molecular recognition process.

Integration with Emerging Technologies

The convergence of biology, chemistry, and computer science offers exciting new avenues for accelerating the discovery and development of novel compounds like this compound.

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery. nih.gov For a compound like this compound, AI can be leveraged in several ways:

Predictive Modeling: AI algorithms can be trained on existing data for purine analogs to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel derivatives. chemrxiv.orgabbvie.com

De Novo Design: Generative AI models can design entirely new molecules with optimized properties based on the core scaffold of this compound. silstonegroup.com

Target Identification: AI can analyze large biological datasets to identify potential new targets for this class of compounds. abbvie.com

High-Throughput Screening for Non-Clinical Applications

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific target or in a cellular assay. nih.gov While crucial for drug discovery, HTS can also be used to explore non-clinical applications for this compound and its analogs. Potential areas for HTS exploration include:

Agrochemicals: Screening for herbicidal or insecticidal activity.

Bioprobes: Identifying compounds that can be used as fluorescent probes to study biological processes.

Material Science: Exploring the potential for these compounds to be incorporated into novel materials.

The integration of these emerging technologies will be essential for unlocking the full potential of this compound and its derivatives in a timely and cost-effective manner.

Q & A

Q. Conflicting bioactivity data across cell lines: How to design dose-response experiments?

  • Methodology : Standardize assays using ATP-based viability kits (CellTiter-Glo) and normalize to positive controls (e.g., doxorubicin). ’s Mannich base study emphasizes cell-line-specific IC50_{50} adjustments (e.g., HepG2 vs. MCF-7) .

Methodological Resources

  • Crystallography : SHELXL , ORTEP-III
  • Spectroscopy : DFT (B3LYP) , HSQC/COSY
  • Chromatography : Reverse-phase HPLC , SDF-based solubility prediction
  • Bioassays : LC-MS/MS , microsomal stability protocols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.